

¹³C NMR analysis of 2-Hydroxy-8-methylquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Hydroxy-8-methylquinoline-3-carbaldehyde

Cat. No.: B011028

[Get Quote](#)

An In-Depth Technical Guide to the ¹³C NMR Analysis of **2-Hydroxy-8-methylquinoline-3-carbaldehyde**

Abstract

This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of **2-Hydroxy-8-methylquinoline-3-carbaldehyde**, a substituted quinoline of interest in medicinal chemistry and materials science. As direct experimental data for this specific molecule is not readily available in public literature, this document synthesizes foundational NMR principles, substituent effect theory, and established experimental protocols to construct a predictive and interpretive guide. We will detail a robust methodology, from sample preparation to spectral acquisition and interpretation, including the use of advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT) for unambiguous peak assignment. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of structural elucidation for complex heterocyclic compounds.

Introduction: The Quinoline Core and Its Significance

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous pharmaceuticals and natural products.^[1] Its rigid, bicyclic aromatic system is amenable to

functionalization, allowing for the fine-tuning of electronic and steric properties to modulate biological activity. The title compound, **2-Hydroxy-8-methylquinoline-3-carbaldehyde**, incorporates three key substituents—a hydroxyl group, a methyl group, and a carbaldehyde moiety—each imparting distinct electronic characteristics that influence the molecule's overall chemical behavior and, consequently, its ^{13}C NMR spectrum. An accurate and detailed structural analysis is the bedrock of understanding structure-activity relationships (SAR), making NMR spectroscopy an indispensable tool.^[1]

This guide moves beyond a simple recitation of data, explaining the causal relationships between molecular structure and the resulting NMR signals. We will build a logical case for the assignment of each carbon atom, grounded in established theory and supported by authoritative references.

Theoretical Framework: Predicting Chemical Shifts

The chemical shift (δ) of a ^{13}C nucleus is exquisitely sensitive to its local electronic environment.^[2] Before interpreting an experimental spectrum, we can predict the approximate chemical shifts by considering the unsubstituted quinoline core and analyzing the additive effects of the three substituents.

The Unsubstituted Quinoline Backbone

The quinoline ring system presents nine distinct carbon signals. The nitrogen atom's electron-withdrawing nature deshields adjacent carbons (C2, C8a), causing them to resonate at a lower field (higher ppm).^[1] Aromatic carbons typically appear in the δ 120-150 ppm range.^[3]

Substituent Chemical Shift (SCS) Effects

The predictability of ^{13}C NMR relies on the principle that substituent effects are, to a first approximation, additive.^[4] We will analyze the influence of each group individually.

- **2-Hydroxy Group (-OH):** As a potent electron-donating group (EDG) through resonance, the hydroxyl group dramatically influences the pyridine ring. It will cause a significant downfield shift for the ipso-carbon (C2) to which it is attached. Conversely, it shields the ortho (C3) and para (C4) positions, shifting their signals upfield (lower ppm).^[5]

- 3-Carbaldehyde Group (-CHO): This is a strong electron-withdrawing group (EWG). The carbonyl carbon itself is highly deshielded and will produce a characteristic signal far downfield, typically in the δ 188-192 ppm region.[6][7] Its presence at C3 will draw electron density away from the ring, causing a downfield shift for C3 and other conjugated carbons.
- 8-Methyl Group (-CH₃): As a weak electron-donating group, the methyl substituent will have a more modest effect. It will cause a slight downfield shift at the ipso-carbon (C8) and minor shielding (upfield shift) at the ortho (C7) and para (C6) positions. The methyl carbon itself will appear far upfield, typically δ 15-25 ppm.[6]

The interplay between the powerful EDG at C2 and the EWG at C3 creates a "push-pull" system that will significantly modulate the electronic landscape of the pyridine ring, making a careful, theory-guided assignment essential.

Experimental Protocol: A Self-Validating Workflow

The integrity of NMR data begins with meticulous sample preparation and the selection of appropriate acquisition parameters. The following protocol is designed to yield a high-quality, interpretable ¹³C NMR spectrum.

Sample Preparation

The quality of the sample has a profound effect on the resulting spectrum. The goal is a homogeneous solution free of particulate matter.

- Determine Sample Quantity: For a standard ¹³C NMR experiment on a modern spectrometer, aim for 50-100 mg of **2-Hydroxy-8-methylquinoline-3-carbaldehyde**.[8][9] If the sample quantity is halved, the required acquisition time quadruples to achieve the same signal-to-noise ratio.
- Select Deuterated Solvent: Chloroform-d (CDCl₃) is a common first choice due to its excellent solubilizing power for many organic compounds.[9] If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative. Use approximately 0.5-0.6 mL of solvent, corresponding to a solution height of about 40 mm in a standard 5 mm NMR tube.[10]
- Dissolution and Filtration: Dissolve the sample in the chosen solvent in a small vial first. This allows for vigorous mixing.[8] Once dissolved, filter the solution through a Pasteur pipette

containing a small, tight plug of glass wool directly into a clean, dry 5 mm NMR tube. This step is critical to remove any suspended particles that can degrade spectral quality by distorting magnetic field homogeneity.

- Internal Standard: Tetramethylsilane (TMS) is the standard reference ($\delta = 0.00$ ppm) for both ^1H and ^{13}C NMR in organic solvents.[\[2\]](#) It is often included in commercially available deuterated solvents.
- Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination.[\[9\]](#) Label the tube clearly with the sample identity.

NMR Data Acquisition

The following parameters are recommended for a standard ^{13}C spectrum on a 400-600 MHz spectrometer.

- Experiment 1: Broadband Proton-Decoupled ^{13}C Spectrum
 - Purpose: To obtain a spectrum showing one signal for each unique carbon atom.
 - Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker systems).[\[1\]](#)
 - Pulse Angle: 30 degrees. This provides a good compromise between signal intensity and preventing saturation of carbons with long relaxation times, especially quaternary carbons. [\[11\]](#)
 - Spectral Width (SW): 0-220 ppm. This range covers nearly all organic compounds.[\[2\]](#)
 - Acquisition Time (AQ): 1.0-2.0 seconds.[\[1\]](#)[\[12\]](#)
 - Relaxation Delay (D1): 2.0-5.0 seconds. A sufficient delay is crucial for allowing magnetization to return to equilibrium, which is important for quantitative analysis and observing quaternary carbons.[\[1\]](#)
 - Number of Scans (NS): 128 scans or more. The number should be increased for dilute samples to achieve an adequate signal-to-noise ratio.[\[1\]](#)

- Experiment 2: DEPT-135 Spectrum
 - Purpose: To determine the multiplicity of each carbon atom (CH, CH₂, CH₃). This is a cornerstone of a self-validating analysis.[13]
 - Principle: The DEPT-135 pulse sequence manipulates signal phases based on the number of attached protons.[14]
 - Expected Result:
 - CH₃ groups: Positive signal.[15]
 - CH₂ groups: Negative (inverted) signal.[15]
 - CH groups: Positive signal.[15]
 - Quaternary (C) carbons: No signal.[15]
 - Acquisition: DEPT experiments are typically run using parameters similar to the standard ¹³C experiment and can often be completed in a comparable amount of time.

Caption: Experimental workflow for NMR analysis. (Within 100 characters)

Spectral Interpretation and Assignment

This section presents the predicted ¹³C NMR chemical shifts for **2-Hydroxy-8-methylquinoline-3-carbaldehyde**. The assignments are justified based on the theoretical principles outlined in Section 2 and the expected results from a DEPT-135 experiment.

Caption: Structure of **2-Hydroxy-8-methylquinoline-3-carbaldehyde**. (Within 100 characters)

Table 1: Predicted ¹³C NMR Chemical Shifts and DEPT-135 Data

Carbon No.	Predicted δ (ppm)	DEPT-135 Phase	Justification
C=O	~191.0	Absent	Carbonyl carbon of an aromatic aldehyde; highly deshielded. [6] Quaternary, so absent in DEPT.
C2	~160.0	Absent	Ipso-carbon attached to the -OH group; significantly deshielded by the electronegative oxygen. [5] Quaternary.
C8a	~147.5	Absent	Bridgehead carbon adjacent to nitrogen, expected to be downfield. Quaternary.
C4	~140.0	Positive (CH)	Deshielded due to its position on the pyridine ring and proximity to the EWG at C3, but shielded by the EDG at C2. The net effect is predicted downfield.
C7	~136.0	Positive (CH)	Aromatic CH on the carbocyclic ring.
C8	~130.0	Absent	Ipso-carbon attached to the -CH ₃ group. Quaternary.
C5	~128.0	Positive (CH)	Aromatic CH on the carbocyclic ring.

C4a	~126.5	Absent	Bridgehead carbon; typically found in the mid-aromatic range. Quaternary.
C6	~122.0	Positive (CH)	Aromatic CH on the carbocyclic ring.
C3	~115.0	Absent	Ipso-carbon attached to the -CHO group but strongly shielded by the ortho -OH group's resonance effect. Quaternary.
-CH ₃	~18.0	Positive (CH ₃)	Methyl group carbon attached to an aromatic ring; appears far upfield. [6]

Detailed Assignment Rationale

- Quaternary Carbons (C, Absent in DEPT-135): The broadband ¹³C spectrum will show eleven signals. The DEPT-135 spectrum will show only five positive signals (4x CH, 1x CH₃). [\[16\]](#) The six signals absent in the DEPT-135 spectrum must correspond to the six quaternary carbons: C=O, C2, C3, C4a, C8, and C8a.
 - The C=O signal is unambiguously assigned to the peak furthest downfield (~191.0 ppm). [\[6\]](#)
 - The C2 signal is assigned to the next most downfield quaternary peak (~160.0 ppm) due to the direct attachment of the highly electronegative oxygen atom.
 - C8a, being adjacent to the ring nitrogen, is expected to be the next most deshielded quaternary carbon (~147.5 ppm).
 - The remaining three quaternary carbons (C8, C4a, C3) can be assigned based on their expected electronic environment. C3, despite being attached to an EWG, is strongly

shielded by the ortho -OH group and is predicted to be the most upfield of the aromatic quaternary carbons.

- Methine and Methyl Carbons (CH and CH₃, Positive in DEPT-135):
 - The -CH₃ signal is easily identified as the single peak in the aliphatic region (~18.0 ppm).
 - The four aromatic CH signals (C4, C5, C6, C7) can be distinguished by considering their positions relative to the substituents. C4 is expected to be the most downfield due to its proximity to the nitrogen and the aldehyde. The remaining assignments (C5, C6, C7) can be confirmed with more advanced 2D NMR techniques like HSQC and HMBC, which correlate carbon signals to their attached protons.[17]

Conclusion

This guide provides a robust and scientifically grounded methodology for the ¹³C NMR analysis of **2-Hydroxy-8-methylquinoline-3-carbaldehyde**. By combining theoretical predictions based on substituent effects with a rigorous, self-validating experimental workflow incorporating DEPT-135 spectroscopy, researchers can achieve an unambiguous assignment of the carbon skeleton. This detailed structural information is fundamental for advancing research in fields that utilize complex heterocyclic scaffolds, enabling a deeper understanding of molecular properties and accelerating the development of novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. [13C NMR Chemical Shift](http://sites.science.oregonstate.edu) [sites.science.oregonstate.edu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]
- 7. chemijournal.com [chemijournal.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. sites.uclouvain.be [sites.uclouvain.be]
- 10. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 11. books.rsc.org [books.rsc.org]
- 12. Optimized Default ^{13}C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 14. jove.com [jove.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Identification of metabolites from 2D ^1H - ^{13}C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [^{13}C NMR analysis of 2-Hydroxy-8-methylquinoline-3-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b011028#13c-nmr-analysis-of-2-hydroxy-8-methylquinoline-3-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com